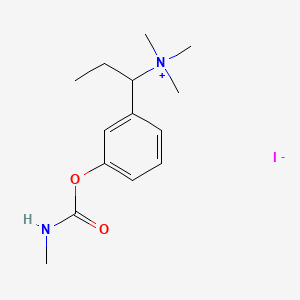
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a chemical compound with a complex structure. It is an ester of carbamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of carbamic acid derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl carbamate with 3-(alpha-trimethylammoniopropyl)phenyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodide group.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carbamate species, which can then interact with biological molecules. The iodide group may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(dimethylamino)phenyl ester: Contains a dimethylamino group instead of the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(ethylamino)phenyl ester: Contains an ethylamino group instead of the trimethylammoniopropyl group.
Uniqueness
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is unique due to the presence of the trimethylammoniopropyl group and iodide, which confer specific reactivity and biological activity. This makes it distinct from other carbamate esters and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63981-66-8 |
|---|---|
Molekularformel |
C14H23IN2O2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H |
InChI-Schlüssel |
VDLAMFAKUHJWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


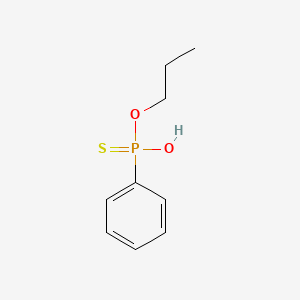
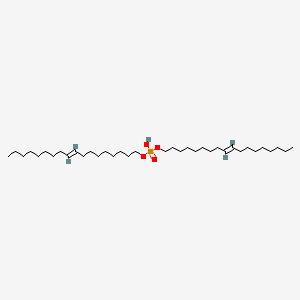
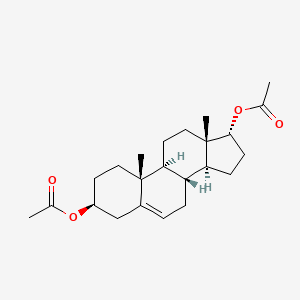
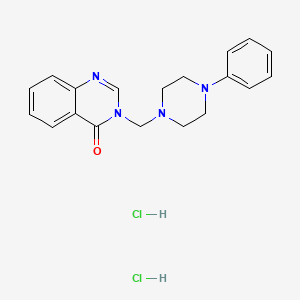
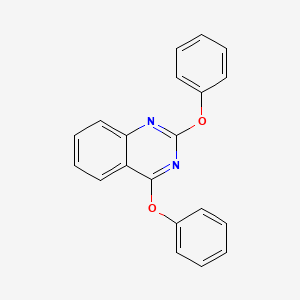
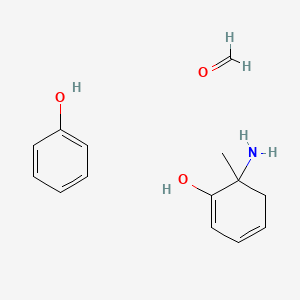
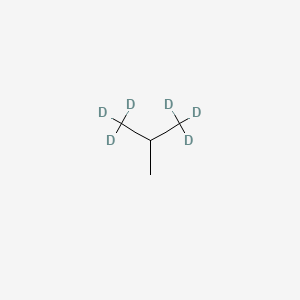
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
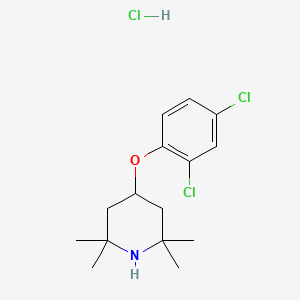
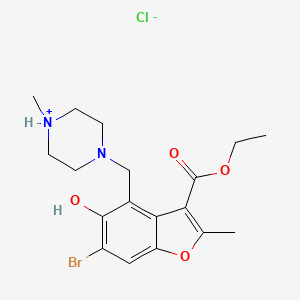
![(3-methylphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B13766518.png)
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
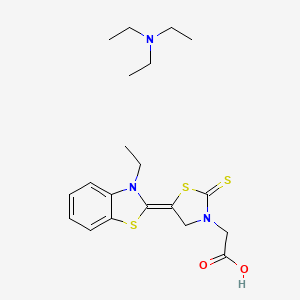
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
